molecular formula C26H28N4O4S B11638607 (6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11638607
M. Wt: 492.6 g/mol
InChI Key: NXTKXKFUTXFHKI-UCXLZHGVSA-N
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Description

(6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolopyrimidines This compound is characterized by its unique structure, which includes a butyl group, an imino group, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, followed by the introduction of the butyl and imino groups, and finally, the attachment of the methoxy-substituted phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

(6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its complex structure, which provides a unique combination of functional groups

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

(6Z)-2-butyl-5-imino-6-[[3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O4S/c1-4-5-9-23-29-30-24(27)20(25(31)28-26(30)35-23)15-18-10-11-21(22(16-18)32-3)34-13-12-33-19-8-6-7-17(2)14-19/h6-8,10-11,14-16,27H,4-5,9,12-13H2,1-3H3/b20-15-,27-24?

InChI Key

NXTKXKFUTXFHKI-UCXLZHGVSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC(=C4)C)OC)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC(=C4)C)OC)C(=O)N=C2S1

Origin of Product

United States

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